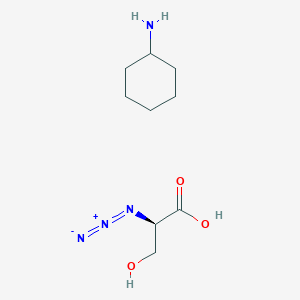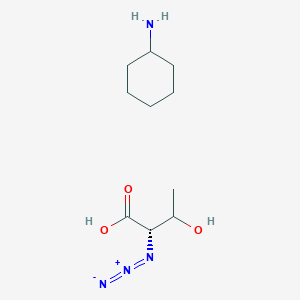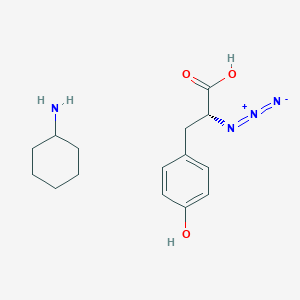
2.3.6-Trichlorobiphenyl
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2.3.6-Trichlorobiphenyl is a synthetic organic compound with the formula C12H7Cl3. It belongs to the class of polychlorinated biphenyls (PCBs), which are a group of synthetic organic compounds with 1-10 chlorine atoms attached to biphenyl . It is also known by other names such as PCB 27 and 1,1’-Biphenyl, 2,3’,6-trichloro .
Molecular Structure Analysis
The molecular structure of 2.3.6-Trichlorobiphenyl consists of two benzene rings (biphenyl) with three chlorine atoms attached. The IUPAC name for this compound is 1,2,4-trichloro-3-phenylbenzene . The molecular weight of this compound is 257.543 g/mol .Physical And Chemical Properties Analysis
2.3.6-Trichlorobiphenyl is a solid substance. It is insoluble in water . The logP value, which is a measure of the compound’s lipophilicity, is 5.7 .Safety and Hazards
2.3.6-Trichlorobiphenyl may be harmful by inhalation or ingestion. It is an irritant of the skin, eyes, mucous membranes, and upper respiratory tract. Prolonged contact may result in severe burns and destruction of tissue . When heated to decomposition, it emits toxic fumes of carbon monoxide, carbon dioxide, and hydrogen chloride gas .
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis of 2.3.6-Trichlorobiphenyl can be achieved by a multi-step process involving various chemical reactions.", "Starting Materials": ["Biphenyl", "Chlorine gas", "Aluminum chloride", "Iron powder", "Hydrochloric acid", "Sodium hydroxide", "Sodium carbonate", "Sodium nitrite", "Sulfuric acid", "Nitric acid"], "Reaction": [ "Step 1: Nitration of Biphenyl - Biphenyl is nitrated using a mixture of nitric and sulfuric acid to form 2-nitrobiphenyl.", "Step 2: Reduction of 2-nitrobiphenyl - 2-nitrobiphenyl is reduced using iron powder and hydrochloric acid to form 2-aminobiphenyl.", "Step 3: Diazotization of 2-aminobiphenyl - 2-aminobiphenyl is diazotized using sodium nitrite and hydrochloric acid to form diazonium salt.", "Step 4: Chlorination of Biphenyl - Biphenyl is chlorinated using chlorine gas and aluminum chloride to form 2,3-dichlorobiphenyl.", "Step 5: Coupling of Diazonium Salt and 2,3-dichlorobiphenyl - The diazonium salt is coupled with 2,3-dichlorobiphenyl using sodium hydroxide and sodium carbonate to form 2.3.6-Trichlorobiphenyl." ] } | |
Numéro CAS |
58702-45-9 |
Nom du produit |
2.3.6-Trichlorobiphenyl |
Formule moléculaire |
C12H7Cl3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![(2R)-2-azido-3-[(2-methylpropan-2-yl)oxy]butanoic acid;cyclohexanamine](/img/structure/B1165786.png)

